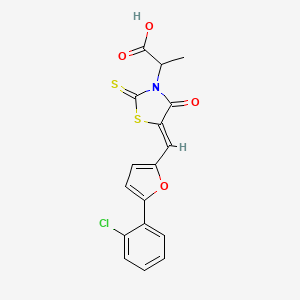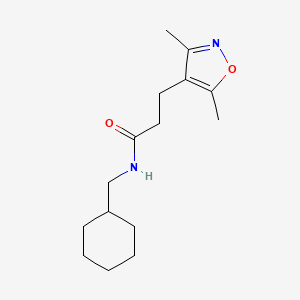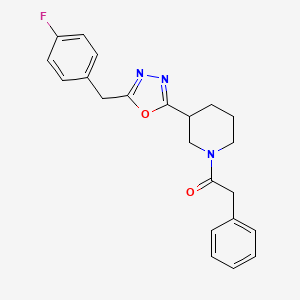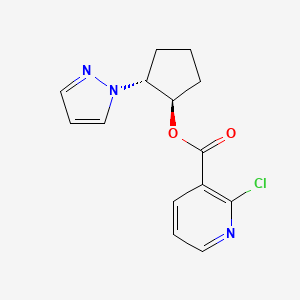![molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6](/img/structure/B2836363.png)
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-87-6 . Its IUPAC name is N-(2,4-dichlorobenzyl)-beta-alanine hydrochloride . The molecular weight of this compound is 284.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c11-8-2-1-7 (9 (12)5-8)6-13-4-3-10 (14)15;/h1-2,5,13H,3-4,6H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Corrosion Inhibition
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride derivatives, such as Schiff bases derived from L-Tryptophan, have been investigated for their effectiveness in corrosion inhibition. A study by Vikneshvaran and Velmathi (2017) explored their use in preventing stainless steel corrosion in acidic environments. The research utilized electrochemical techniques, SEM-EDX, FT-IR, and X-ray Diffraction (XRD) analyses to demonstrate the high efficiency of these compounds in corrosion inhibition, adhering to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicidal Properties
Compounds related to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, like dichlofop-methyl, have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated the physiological effects of dichlofop-methyl on plants like oat and wheat. Their research found that this compound acts as an auxin antagonist, inhibiting root growth in specific plant species, indicating its potential use as a selective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Fluorescence Applications
A study by Frade et al. (2007) focused on using derivatives of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid for fluorescence derivatization of amino acids. They coupled these compounds with amino acids, resulting in highly fluorescent derivatives, useful in biological assays and potentially in various analytical applications (Frade, Barros, Moura, & Gonçalves, 2007).
Antimicrobial Activity
Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid and their antimicrobial activities. They found that several synthesized compounds showed good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, suggesting their potential application in antimicrobial therapies (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Anticonvulsant Properties
Kaplan et al. (1980) examined the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid, which are structurally similar to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their findings suggest these compounds' potential as anticonvulsants, providing insights into new therapeutic avenues for seizure disorders (Kaplan, Raizon, Desarménien, Feltz, Headley, Worms, Lloyd, & Bartholini, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOFHNBDBQDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2836282.png)

![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)

![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)